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molecular formula C9H14S B1218760 2-Pentylthiophene CAS No. 4861-58-9

2-Pentylthiophene

Cat. No. B1218760
M. Wt: 154.27 g/mol
InChI Key: NOYVOSGVFSEKPR-UHFFFAOYSA-N
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Patent
US06696110B1

Procedure details

A solution of 2-pentylthiophene, (25.2 g) N-bromosuccinimide (25.5 g) and a 1:1 chloroform acetic acid mixture (100 cm3) was heated under reflux for 1 h. Water (10 cm3) was added and the resultant solution stirred for 10 min under an atmosphere of nitrogen. The organic layer was separated off and the aqueous layer extracted with diethyl ether (2×50 cm3). The combined organic layers were washed with brine (2×100 cm3), dried (MgSO4), filtered and then evaporated down. The residue was purified by distillation (Bp 132-134° C. at 15-20 mm Hg.) to yield 32.6 g of 2-bromo-5-pentylthiophene.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
chloroform acetic acid
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[Br:11]N1C(=O)CCC1=O.C(O)(=O)C.C(Cl)(Cl)Cl>O>[Br:11][C:8]1[S:7][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
C(CCCC)C=1SC=CC1
Name
Quantity
25.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
chloroform acetic acid
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O.C(Cl)(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (2×50 cm3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation (Bp 132-134° C. at 15-20 mm Hg.)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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